2,4,6-Trichloro-5-isopropylpyrimidine

描述

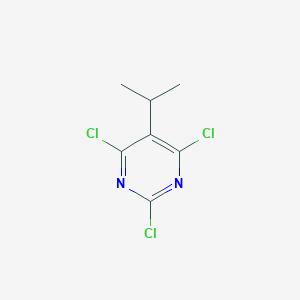

2,4,6-Trichloro-5-isopropylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl3N2 It is characterized by the presence of three chlorine atoms and an isopropyl group attached to a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine typically involves the chlorination of 5-isopropylpyrimidine. One common method includes the reaction of 5-isopropylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2, 4, and 6 positions on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2,4,6-Trichloro-5-isopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated pyrimidine derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex pyrimidine structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,4,6-triamino-5-isopropylpyrimidine, while reduction may produce 2,4-dichloro-5-isopropylpyrimidine.

科学研究应用

One of the primary applications of 2,4,6-trichloro-5-isopropylpyrimidine is in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various biologically active molecules.

Case Study: HIV Reverse Transcriptase Inhibitors

Research has indicated that derivatives of 2,4,6-trichloropyrimidine exhibit inhibitory activity against HIV reverse transcriptase. A notable study describes a method for preparing these inhibitors using appropriately substituted trichloropyrimidine compounds as starting materials . The ability to modify the pyrimidine structure allows for the development of new antiviral agents.

Agrochemical Applications

In the field of agrochemicals, this compound is utilized in the formulation of herbicides and fungicides. Its chlorinated structure enhances its efficacy against a variety of pests and plant diseases.

Example: Development of Herbicides

The compound has been employed as a precursor in synthesizing herbicides that target specific biochemical pathways in plants. Its effectiveness stems from its ability to disrupt normal cellular functions in target species while minimizing effects on non-target organisms .

Research has shown that this compound possesses notable biological activities beyond its role as a synthetic intermediate. These include antimicrobial properties and potential applications in cancer therapy.

Antimicrobial Activity

Studies have demonstrated that compounds derived from trichloropyrimidine exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacterial strains and fungi, showing promising results that warrant further investigation for clinical applications .

作用机制

The mechanism of action of 2,4,6-Trichloro-5-isopropylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s chlorinated structure allows it to interact with cellular membranes, potentially leading to increased permeability and disruption of cellular processes.

相似化合物的比较

Similar Compounds

2,4,6-Trichloropyrimidine: Lacks the isopropyl group, making it less hydrophobic and potentially less effective in certain applications.

2,4-Dichloro-5-isopropylpyrimidine: Contains fewer chlorine atoms, which may affect its reactivity and biological activity.

5-Isopropylpyrimidine: Does not have any chlorine atoms, resulting in significantly different chemical properties and applications.

Uniqueness

2,4,6-Trichloro-5-isopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and an isopropyl group enhances its versatility as a synthetic intermediate and its potential efficacy in various applications.

生物活性

2,4,6-Trichloro-5-isopropylpyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of three chlorine atoms and an isopropyl group attached to the pyrimidine ring, which influences its interaction with biological systems.

The chemical structure of this compound can be represented as follows:

This compound exhibits significant reactivity due to the presence of electronegative chlorine atoms, which can affect its biological interactions.

Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, may act as inhibitors of various receptor tyrosine kinases (RTKs), which are critical in the signaling pathways that regulate cell proliferation and survival. Specifically, these compounds can inhibit kinases such as epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as breast and lung cancer .

Table 1: Summary of Biological Activities

Antifibrotic Activity

Another area of interest is the compound's potential role in treating fibrotic diseases. Studies suggest that it may act as an antagonist to lysophosphatidic acid (LPA) receptors, which are implicated in fibrosis-related conditions such as pulmonary fibrosis and liver fibrosis . This suggests that this compound could be beneficial in managing diseases characterized by excessive tissue scarring.

Antimicrobial Properties

Preliminary studies have shown that certain pyrimidine derivatives possess antimicrobial activity. For instance, derivatives based on similar chemical frameworks have been tested against various bacterial strains and fungi . The specific effectiveness of this compound requires further investigation but indicates a promising area for future research.

Case Studies

- Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound effectively inhibited the growth of human cancer cell lines by targeting specific kinases involved in cell signaling pathways. The results indicated a dose-dependent response with significant growth inhibition at higher concentrations .

- Fibrosis Treatment in Animal Models : In a rat model of liver fibrosis, treatment with pyrimidine derivatives resulted in a marked reduction in fibrotic markers compared to control groups. This suggests a potential therapeutic application for managing fibrotic diseases .

属性

IUPAC Name |

2,4,6-trichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSTWNQGHUOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290125 | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-42-3 | |

| Record name | 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。